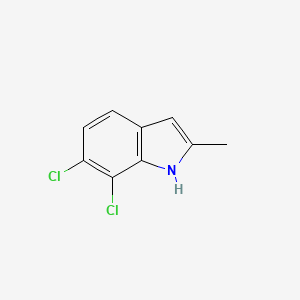
6,7-Dichloro-2-methyl-1H-indole
Descripción general
Descripción
6,7-Dichloro-2-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7Cl2N and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
The biological activities of 6,7-Dichloro-2-methyl-1H-indole have been extensively studied, revealing its potential in various therapeutic areas:
- Antimicrobial Properties : Indole derivatives are known for their effectiveness against a range of bacterial and fungal strains. Preliminary studies suggest that this compound exhibits similar antimicrobial activity, though further empirical studies are necessary to quantify its efficacy and understand the mechanisms involved .
- Anti-inflammatory Effects : Some research indicates that indole derivatives may possess anti-inflammatory properties. The specific impact of this compound in this regard remains to be fully elucidated but offers a promising avenue for future research.
- Anticancer Activity : Indoles are often investigated for their anticancer potential. Studies have shown that certain indole derivatives can inhibit cancer cell proliferation by targeting tubulin polymerization or inducing apoptosis. The specific effects of this compound on various cancer cell lines require further investigation .
Applications in Medicinal Chemistry
The compound's unique structural features make it a valuable scaffold in medicinal chemistry:
| Application | Description |
|---|---|
| Drug Development | Used as a lead compound for synthesizing new drugs targeting various diseases due to its bioactivity. |
| Biological Studies | Employed in research to understand drug interactions and mechanisms of action within biological systems. |
| Synthetic Intermediates | Serves as an intermediate in the synthesis of more complex molecules with enhanced biological activities. |
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various indole derivatives, including this compound, against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition, warranting further exploration into its potential as a therapeutic agent .
- Anticancer Research : Research focused on the antiproliferative effects of indole derivatives on breast cancer cell lines demonstrated that compounds structurally related to this compound exhibited promising results in inhibiting cell growth and inducing apoptosis .
- Synthesis Optimization : A patent described an efficient synthetic route for producing indole compounds, including this compound, highlighting its utility as a fine chemical intermediate for pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C9H7Cl2N |
|---|---|
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
6,7-dichloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7Cl2N/c1-5-4-6-2-3-7(10)8(11)9(6)12-5/h2-4,12H,1H3 |
Clave InChI |
PGKVRCDOBBACEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














